molecular formula C18H22N2O2 B116180 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine CAS No. 142353-49-9

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

Cat. No.: B116180
CAS No.: 142353-49-9
M. Wt: 298.4 g/mol
InChI Key: MWCMKTVYZSKEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCMKTVYZSKEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650636
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142353-49-9
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-butyl piperazine-1-carboxylate (0.635 g, 3.41 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.094 g, 0.10 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.085 g, 0.14 mmol) and Sodium tert-butoxide (0.459 g, 4.78 mmol) was added a solution of 1-(benzyloxy)-4-bromo-2-methoxybenzene (1 g, 3.41 mmol) in Toluene (25 mL). The resulting solution was stirred at reflux for18 hours. The reaction was allowed to cool to room temperature and diluted with dcm (50 ml). This was washed with water (2 x 50 ml), dried over sodium sulfate, filtered and the solvent removed under reduced pressure. The crude product was dissolved in hydrochloric acid solution in methanol (4N, 20 ml) and stirred at room temprature overnight. The solvent was removed under reduced pressure.The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford 1-(4-(benzyloxy)-3-methoxyphenyl)piperazine (0.614 g, 60.3 %) as a yellow gum.
Quantity
0.00478 mol
Type
reagent
Reaction Step One
Quantity
0.025 L
Type
solvent
Reaction Step Two
Quantity
0.00341 mol
Type
reactant
Reaction Step Three

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